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molecular formula C12H11FN2O B8467775 2-fluoro-N-(4-methoxyphenyl)pyridin-4-amine

2-fluoro-N-(4-methoxyphenyl)pyridin-4-amine

Cat. No. B8467775
M. Wt: 218.23 g/mol
InChI Key: ZKRCIZXGNYYOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08986994B2

Procedure details

50 mg of 2-fluoro-4-iodopyridine, 33 mg of p-anisidine, 108 mg of K2CO3, 1 mg of Pd(OAc)2 and 6 mg of BINAP were charged into a microwave vial and 2 mL of dry toluene were added and the vial was sealed, evacuated and flushed with Argon. The mixture in the vial was irradiated at 180° C. in a CEM Explorer™ microwave unit for 30 minutes with stirring and the mixture obtained was cooled to r.t. From the mixture obtained solid material was filtered off and washed with 10 mL of CH2Cl2 and solvent from the combined filtrate and washing solvent was evaporated off. The evaporation residue obtained was subjected to flash column chromatography. (2-Fluoro-N-(4-methoxyphenyl)pyridin-4-amine in the form of yellow crystals was obtained.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step One
Name
Quantity
108 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mg
Type
reactant
Reaction Step One
Quantity
1 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][N:3]=1.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=1.C([O-])([O-])=O.[K+].[K+].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>CC([O-])=O.CC([O-])=O.[Pd+2].C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[C:6]([NH:17][C:14]2[CH:15]=[CH:16][C:11]([O:10][CH3:9])=[CH:12][CH:13]=2)[CH:5]=[CH:4][N:3]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
FC1=NC=CC(=C1)I
Name
Quantity
33 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
108 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
1 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the vial was sealed
CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
flushed with Argon
CUSTOM
Type
CUSTOM
Details
The mixture in the vial was irradiated at 180° C. in a CEM Explorer™ microwave unit for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the mixture obtained
CUSTOM
Type
CUSTOM
Details
From the mixture obtained solid material
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with 10 mL of CH2Cl2 and solvent from the combined filtrate
WASH
Type
WASH
Details
washing solvent
CUSTOM
Type
CUSTOM
Details
was evaporated off
CUSTOM
Type
CUSTOM
Details
The evaporation residue obtained

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=CC(=C1)NC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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